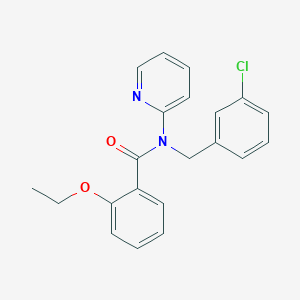
2-benzylsulfanyl-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(BENZYLSULFANYL)-4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The starting materials and reagents may include benzyl mercaptan, methoxypropoxybenzaldehyde, and cyanoacetamide. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitrile group, converting it to amines or other functional groups.
Substitution: The aromatic ring and the pyrimidine core can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or as components of nucleic acids. This compound may be investigated for its interactions with biological macromolecules.
Medicine
Pyrimidine derivatives have been explored for their therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory conditions. This compound may have similar applications, although specific studies would be required to confirm its efficacy and safety.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their versatility makes them valuable in various applications.
Mecanismo De Acción
The mechanism of action of 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE
- 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-ETHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE
- 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-BUTOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE
Uniqueness
The uniqueness of 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE lies in its specific substituents, which may confer unique chemical and biological properties. Comparing it with similar compounds can help identify its distinct features and potential advantages.
Propiedades
Fórmula molecular |
C22H21N3O3S |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-4-(3-methoxy-4-propoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C22H21N3O3S/c1-3-11-28-18-10-9-16(12-19(18)27-2)20-17(13-23)21(26)25-22(24-20)29-14-15-7-5-4-6-8-15/h4-10,12H,3,11,14H2,1-2H3,(H,24,25,26) |
Clave InChI |
UYDFQOGOFNVYDE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC=CC=C3)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11359069.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B11359071.png)
![N-(4-methoxyphenyl)-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B11359077.png)

![3-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B11359094.png)

![N-(3-chlorophenyl)-5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11359116.png)
![5'-Ethyl-7'-methyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B11359118.png)
![5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11359136.png)
![N-(2-chlorophenyl)-2-(ethylsulfonyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11359143.png)
![2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11359150.png)
![5-(2,4-Dimethylphenyl)-2-(prop-2-EN-1-ylsulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione](/img/structure/B11359155.png)
![5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11359163.png)
![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11359169.png)
